N-(benzofuran-2-carbonyl)-N-(4-chlorophenyl)piperidine-1-carboxamide
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Description
N-(benzofuran-2-carbonyl)-N-(4-chlorophenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C21H19ClN2O3 and its molecular weight is 382.84. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Orexin Receptor Antagonism
N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) is a novel orexin 1 and 2 receptor antagonist under development for the treatment of insomnia. The compound is extensively metabolized, with principal routes involving oxidation of the benzofuran ring. Elimination occurs mainly via feces, and it has a long plasma half-life, indicating the presence of slowly cleared metabolites (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).
Anti-Acetylcholinesterase Activity
A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for anti-acetylcholinesterase activity. Modifications on the benzamide moiety significantly increased activity, highlighting the impact of substituents on enhancing therapeutic potential (Sugimoto, Tsuchiya, Sugumi, Higurashi, Karibe, Iimura, Sasaki, Kawakami, Nakamura, & Araki, 1990).
Sigma Receptor Selectivity
Novel benzofuran-2-carboxamide ligands with high affinity for sigma-1 receptors have been developed, showcasing potential for therapeutic applications targeting the sigma receptors. These ligands demonstrate selectivity, indicating promising avenues for drug development (Marriott, Morrison, Moore, Olubajo, & Stewart, 2012).
Antimyotonic Agents
Conformationally restricted analogues of tocainide, including 1-benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide, have been synthesized as potential antimyotonic agents. These compounds exhibit increased potency as voltage-gated skeletal muscle sodium channel blockers, offering insights into novel treatments for myotonia (Catalano, Carocci, Corbo, Franchini, Muraglia, Scilimati, De Bellis, De Luca, Camerino, Sinicropi, & Tortorella, 2008).
Properties
IUPAC Name |
N-(1-benzofuran-2-carbonyl)-N-(4-chlorophenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3/c22-16-8-10-17(11-9-16)24(21(26)23-12-4-1-5-13-23)20(25)19-14-15-6-2-3-7-18(15)27-19/h2-3,6-11,14H,1,4-5,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXDFULHQBSRLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC=C(C=C2)Cl)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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